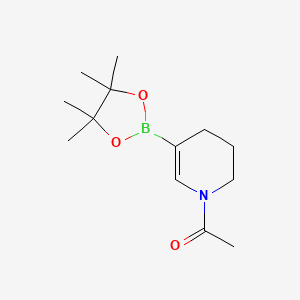

1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone

説明

特性

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO3/c1-10(16)15-8-6-7-11(9-15)14-17-12(2,3)13(4,5)18-14/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPMZWUKXSWIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(CCC2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone , commonly referred to as a dioxaborolane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a dioxaborolane moiety and a dihydropyridine ring. The molecular formula is , with a molecular weight of approximately 273.16 g/mol. The presence of the boron atom in the dioxaborolane contributes to its unique reactivity and biological properties.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing dioxaborolane structures can exhibit:

- Enzyme Inhibition : These compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways.

- Anticancer Properties : Studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways.

- Neuroprotective Effects : Preliminary findings indicate possible neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against specific enzymes. For example:

These values indicate potent inhibition compared to other tested compounds.

Case Study 1: Anticancer Activity

A study investigated the effects of the compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 1 µM, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, treatment with the compound resulted in decreased cell death and improved cell survival rates compared to control groups. This highlights its potential for developing therapies for neurodegenerative diseases.

科学的研究の応用

The compound features a boron-containing dioxaborolane moiety and a dihydropyridine structure, which contribute to its reactivity and potential biological activity. The presence of the ethanone group enhances its utility in synthetic applications.

Medicinal Chemistry

1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone has been investigated as a potential pharmacophore for developing new therapeutic agents. Its structural analogs have shown promise in inhibiting specific enzymes related to various diseases.

Case Study: Arginase Inhibition

Recent studies have demonstrated that derivatives of this compound can act as inhibitors of arginase enzymes (hARG-1 and hARG-2), which are implicated in cancer progression and other metabolic disorders. For instance, one derivative exhibited an IC50 value of 223 nM against hARG-1 .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-containing structure allows for various coupling reactions that are essential in forming carbon-carbon bonds.

Synthetic Pathway Example

A notable synthetic route involves the use of this compound in the formation of complex heterocycles through palladium-catalyzed cross-coupling reactions. The incorporation of the dioxaborolane moiety facilitates the formation of C–C bonds under mild conditions .

Materials Science

In materials science, the compound is explored for its potential applications in creating functional materials such as covalent organic frameworks (COFs). These materials exhibit unique properties such as high surface area and tunable porosity.

Application in COFs

Research indicates that derivatives of 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone can be utilized to synthesize novel crystalline COFs with specific functionalities suitable for gas storage and separation .

類似化合物との比較

Chemical Identity :

- IUPAC Name: 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone

- Molecular Formula: C₁₃H₂₂BNO₃

- Molecular Weight : 251.13 g/mol

- CAS Number : 1227068-63-4

- Structure : Features a 3,4-dihydropyridine ring fused to a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and an acetyl group at the 1-position of the dihydropyridine .

Key Properties :

- Physical State : Neat solid at room temperature .

- Synthetic Utility : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a cornerstone in C–C bond formation for pharmaceuticals and materials science .

- Applications : Serves as a versatile building block in medicinal chemistry, particularly for modifying nitrogen-containing heterocycles .

Comparison with Similar Compounds

The compound belongs to a class of boronate-containing heterocycles. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Influence: Dihydropyridine vs. Pyridine (e.g., vs. Thiophene vs. Pyridine ( vs. ): Thiophene-containing analogs exhibit red-shifted UV-vis absorption, making them superior for optoelectronic applications.

Functional Group Effects :

- Acetyl vs. Trifluoroacetyl ( vs. ) : The trifluoroacetyl group increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drug development.

Reactivity in Cross-Coupling :

- All compounds participate in Suzuki-Miyaura reactions, but steric hindrance from the dihydropyridine ring in the target compound may slow coupling kinetics compared to planar pyridine derivatives .

Pharmacological Potential: Piperazine-linked analogs (e.g., ) show enhanced solubility and bioavailability due to the basic nitrogen in piperazine, whereas dihydroquinoline derivatives () are explored for their fluorescence in bioimaging.

準備方法

Palladium-Catalyzed Borylation of Dihydropyridine Triflates

One well-documented approach involves the borylation of a dihydropyridine triflate precursor using bis(pinacolato)diboron under palladium catalysis.

| Parameter | Details |

|---|---|

| Starting material | 1-(4-trifluoromethanesulfonate)-3,4-dihydropyridine ethanone derivative |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | PdCl2(dppf) (Palladium(II) chloride complex with 1,1'-bis(diphenylphosphino)ferrocene) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Reaction time | 4 to 15 hours |

| Atmosphere | Nitrogen (inert atmosphere) |

| Workup | Dilution with ethyl acetate or diethyl ether; aqueous washes (water, brine); drying over Na2SO4 |

| Purification | Flash chromatography on silica gel |

| Yield | Typically high (up to 99% purity reported) |

Example procedure: A mixture of the triflate precursor (e.g., 4.47 mmol), bis(pinacolato)diboron (4.9 mmol), potassium acetate (17 mmol), PdCl2(dppf) (0.15 mmol), and dppf ligand (0.15 mmol) in 50 mL dioxane is degassed by nitrogen flushing and stirred at 80 °C for 15 hours. After cooling, the mixture is diluted with ethyl acetate, washed, dried, concentrated, and purified to afford the boronate ester product as a white to pale yellow solid.

Alternative Borylation Conditions

Other protocols use potassium carbonate as the base and different palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in solvents like DMF or mixtures of 1,2-dimethoxyethane, ethanol, and water. Reaction times vary from 2 to 16 hours, with temperatures around 80–90 °C.

| Parameter | Alternative Conditions |

|---|---|

| Base | Potassium carbonate (K2CO3) |

| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) |

| Solvent | DMF or DME/EtOH/H2O mixtures |

| Temperature | 80–90 °C |

| Reaction time | 2–16 hours |

| Workup | Similar aqueous workup and chromatographic purification |

| Yield | Moderate to high |

These conditions are often employed when coupling with other aromatic or heteroaromatic partners to form more complex intermediates or final compounds.

Synthesis of the Dihydropyridine Precursor

The dihydropyridine ring system bearing the ethanone substituent is typically synthesized prior to borylation. This can be achieved by:

- Reduction of pyridine derivatives to dihydropyridine

- Functionalization at the nitrogen with acetyl groups

- Halogenation or triflation at the 4-position to enable subsequent borylation

These steps involve standard organic synthesis techniques such as catalytic hydrogenation, acylation, and electrophilic substitution.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Dihydropyridine precursor synthesis | Reduction, acetylation, halogenation/triflation | Intermediate obtained | Precursor for borylation |

| Borylation (Pd-catalyzed) | Bis(pinacolato)diboron, PdCl2(dppf), KOAc, dioxane, 80 °C, 4–15 h | High yield, >98% purity | Requires inert atmosphere, careful workup |

| Alternative borylation | Pd(PPh3)4, K2CO3, DMF/DME/EtOH/H2O, 80–90 °C, 2–16 h | Moderate to high yield | Used for complex coupling reactions |

| Purification | Flash chromatography | Pure product | Gradient hexanes/ethyl acetate elution |

Research Findings and Practical Considerations

- The palladium-catalyzed borylation using bis(pinacolato)diboron is the most efficient and scalable method, allowing production up to 100 kg scale with consistent quality.

- Potassium acetate is preferred as a base for milder conditions and higher selectivity.

- Reaction atmosphere control (nitrogen or argon) is essential to prevent catalyst deactivation.

- The boronate ester functionality is sensitive to hydrolysis; hence, drying and storage under inert conditions are recommended.

- The compound serves as a valuable intermediate in pharmaceutical research due to its boron moiety enabling Suzuki-Miyaura cross-coupling and other transformations.

Q & A

Q. What is the recommended synthetic route for preparing this compound, and what key reaction conditions should be optimized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety. A typical protocol involves:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%).

- Base : K₂CO₃ or Na₂CO₃ (2–3 equiv) in a mixed solvent system (e.g., THF/H₂O or DME/H₂O).

- Temperature : Reflux (80–110°C) under inert atmosphere (N₂/Ar) for 12–24 hours .

- Precursor : Couple the boronate-containing dihydropyridine intermediate with an acetyl-containing partner.

Key optimization parameters : Catalyst loading, solvent polarity, and reaction time to minimize boronate hydrolysis.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm the dihydropyridine ring’s proton environment and boronate integration (e.g., B-O peaks in ¹¹B NMR).

- X-ray crystallography : Use single-crystal diffraction with SHELX software for structural refinement. Address potential twinning or disorder by iterative parameter adjustment .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~307.2 g/mol).

Q. How does the boronate group influence reactivity in cross-coupling reactions?

The tetramethyl dioxaborolane group acts as a transient protecting group , enabling selective coupling at the boron center. Key factors:

- Solvent polarity : Anhydrous THF/DME enhances boronate stability.

- Catalyst selection : Bulky ligands (e.g., dppf) improve steric control for regioselective coupling .

- Competing hydrolysis : Monitor pH and moisture levels to prevent boronate degradation.

Advanced Research Questions

Q. How can researchers address instability or decomposition of the boronate group during storage or reactions?

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

- Multi-technique validation : Pair X-ray data (SHELX-refined) with DFT-optimized structures to confirm bond lengths/angles .

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in the dihydropyridine ring.

- Impurity profiling : LC-MS to detect hydrolyzed byproducts (e.g., free boronic acid) that may skew NMR integration .

Q. What computational tools can predict the compound’s reactivity or stability?

- Quantum-chemical modeling : Employ Gaussian or ORCA for transition-state analysis of cross-coupling steps.

- QSPR/QSAR : Use CC-DPS (Chemical Compounds Deep Profiling Services) to predict solubility, logP, and degradation pathways via neural network models .

- Molecular dynamics : Simulate boronate hydrolysis kinetics under varying pH/temperature conditions.

Q. How does the dihydropyridine ring’s conformation affect stereochemical outcomes in reactions?

- Ring puckering : The half-chair conformation of the dihydropyridine ring (observed in X-ray structures of analogs) influences steric accessibility for nucleophilic attack .

- Substituent effects : Electron-withdrawing groups (e.g., acetyl) stabilize the enamine form, altering reactivity in cycloadditions or alkylations.

Q. What experimental design strategies mitigate limitations in reproducibility for this compound?

- Batch variability : Standardize precursor purification (e.g., column chromatography ≥95% purity).

- Degradation control : Use inline IR spectroscopy to monitor reaction progress and terminate before side reactions dominate .

- High-throughput screening : Test multiple catalyst/base combinations in parallel microreactors to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。